molecular formula C8H8Cl2O3 B13736066 Dichloro-2,6-dimethoxyphenol CAS No. 75248-88-3

Dichloro-2,6-dimethoxyphenol

Cat. No.: B13736066
CAS No.: 75248-88-3
M. Wt: 223.05 g/mol
InChI Key: KEOQOMYEUOWSOH-UHFFFAOYSA-N
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Description

Dichloro-2,6-dimethoxyphenol is a chemical compound characterized by the presence of two chlorine atoms and two methoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dichloro-2,6-dimethoxyphenol typically involves the chlorination of 2,6-dimethoxyphenol. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions on the phenol ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Dichloro-2,6-dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, laccases, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of Dichloro-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Dichloro-2,6-dimethoxyphenol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Properties

IUPAC Name

3,4-dichloro-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3/c1-12-5-3-4(9)6(10)8(13-2)7(5)11/h3,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOQOMYEUOWSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1O)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957289
Record name 3,4-Dichloro-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35869-50-2, 75248-88-3
Record name 3,4-Dihloro-2,6-dimethoxyphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035869502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloro-2,6-dimethoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075248883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichloro-2,6-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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